(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
Overview
Description
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid, also known as TBFPPC, is an organic compound composed of a tert-butoxycarbonyl group, a 4-fluorophenyl group, and a piperidine-3-carboxylic acid group. This compound is widely used in organic synthesis, biochemistry and pharmacology. It is a versatile building block in organic synthesis due to its ability to form a variety of different compounds, and its ability to be used in a variety of reactions. TBFPPC has been used in the synthesis of many drugs, including those used for the treatment of cancer, HIV and other diseases.
Scientific Research Applications
Fluorine-Substituted tert-Butyloxycarbonyl Group
- The fluorine-substituted tert-butoxycarbonyl group was identified as a crucial component in the design of novel (4-piperidinyl)-piperazine derivatives, acting as ACC1/2 non-selective inhibitors. These compounds, particularly one named as an advanced analog, exhibited potent inhibitory activities in enzyme-assay and cell-based assays, showing potential in reducing hepatic de novo fatty acid synthesis in rats upon oral administration (Chonan et al., 2011).
Asymmetric Synthesis
- The compound has been used in asymmetric synthesis, indicating its utility as a building block for creating complex molecular structures. For instance, a key intermediate for synthesizing a potent protein kinase inhibitor, CP-690550, was prepared via an asymmetric approach, suggesting potential industrial applications due to the mild conditions and high yields obtained during the synthesis (Hao et al., 2011).
Synthesis of Orthogonally Protected Amino Acids
- Research has explored methods for synthesizing orthogonally protected amino acids, useful for creating edeine analogs. The synthesis involved differently N-protected (S)-2,3-diaminopropanoic acid, highlighting the versatility of such compounds in synthesizing biologically relevant molecules (Czajgucki et al., 2003).
properties
IUPAC Name |
(3R,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-13(14(10-19)15(20)21)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOKRYFZGOEKMG-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730772 | |
Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid | |
CAS RN |
951167-03-6 | |
Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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